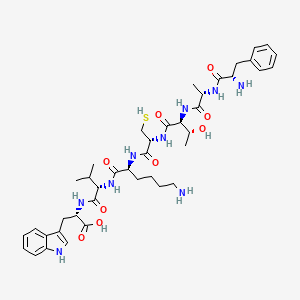
1,1',1'',1'''-Methanetetrayltetrakis(4-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) is an organic compound characterized by a central methane molecule bonded to four 4-tert-butylbenzene groups. This compound is notable for its symmetrical structure and the presence of bulky tert-butyl groups, which can influence its chemical reactivity and physical properties.
Métodos De Preparación
The synthesis of 1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) typically involves the reaction of a central methane derivative with four equivalents of 4-tert-butylbenzene. One common synthetic route includes the use of a tetrahalomethane, such as carbon tetrachloride, which undergoes a nucleophilic substitution reaction with 4-tert-butylbenzene in the presence of a strong base like sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the tert-butyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and nitrating agents (for nitration).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl groups can lead to the formation of 4-tert-butylbenzoic acid.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its symmetrical structure and bulky tert-butyl groups make it useful in the study of steric effects in chemical reactions.
Biology: In biological research, the compound can be used as a model system to study the interactions between large, bulky organic molecules and biological macromolecules.
Medicine: While not directly used as a drug, derivatives of the compound may be explored for their potential therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers and resins, where its bulky structure can impart unique physical properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) depends on the specific context in which it is used. In chemical reactions, the bulky tert-butyl groups can influence the reactivity of the aromatic rings by providing steric hindrance, which can affect the rate and selectivity of reactions. In biological systems, the compound’s interactions with macromolecules may involve non-covalent interactions such as van der Waals forces and hydrophobic interactions.
Comparación Con Compuestos Similares
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) can be compared with other similar compounds, such as:
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-bromobenzene): This compound has bromine atoms instead of tert-butyl groups, which can significantly alter its reactivity and physical properties.
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-ethynylbenzene): The presence of ethynyl groups in this compound can introduce additional reactivity, particularly in reactions involving alkyne functional groups.
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-methylbenzene): This compound has methyl groups instead of tert-butyl groups, which can affect its steric properties and reactivity.
The uniqueness of 1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) lies in the presence of the bulky tert-butyl groups, which can influence its chemical behavior and make it useful in specific applications where steric effects are important.
Propiedades
Número CAS |
864538-57-8 |
|---|---|
Fórmula molecular |
C41H52 |
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[tris(4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C41H52/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12/h13-28H,1-12H3 |
Clave InChI |
RNRQGQJZHZPVPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)

![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)

![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)





![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)

